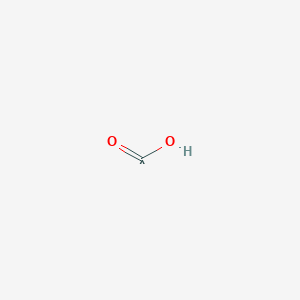

Hydroxycarbonyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydroxidooxidocarbon(.) is a carbon oxide and an organic radical.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Hydroxycarbonyls in Synthetic Chemistry

Hydroxycarbonyl compounds are pivotal intermediates in organic synthesis. They participate in various reactions, including retro-aldol reactions, which facilitate the formation of more complex molecules. For instance, a study demonstrated the use of β-hydroxycarbonyl compounds in palladium-catalyzed cross-coupling reactions, yielding mono-α-arylated ketones and esters with good efficiency. This method is notable for its compatibility with diverse functional groups and scalability for gram-level synthesis .

Case Study: Retro-Aldol Reactions

The retro-aldol reaction involving β-hydroxycarbonyl compounds has been extensively studied. This reaction allows for the cleavage of C–C bonds to generate useful synthetic intermediates. The mechanism involves a regulated six-membered-ring transition state, which is crucial for understanding the reaction dynamics and optimizing conditions for desired yields .

Environmental Applications

Role in Atmospheric Chemistry

Hydroxycarbonyls are significant products formed during the atmospheric oxidation of alkanes, particularly under the influence of hydroxyl radicals. Research indicates that these compounds account for a substantial fraction of reaction products from n-pentane to n-octane, highlighting their importance in urban air quality studies. The identification and quantification of hydroxycarbonyls contribute to understanding the formation of secondary organic aerosols, which have implications for climate change and public health .

Table 1: this compound Yields from Alkane Reactions

| Alkane | This compound Products | Yield (%) |

|---|---|---|

| n-Pentane | 5-Hydroxy-2-pentanone, 4-Hydroxypentanal | 54 |

| n-Hexane | 5-Hydroxy-2-hexanone, 6-Hydroxy-3-hexanone | 57 |

| n-Heptane | 5-Hydroxy-2-heptanone, 6-Hydroxy-3-heptanone | 51 |

| n-Octane | 5-Hydroxy-2-octanone, 6-Hydroxy-3-octanone | 53 |

Pharmaceutical Applications

Therapeutic Potential

this compound compounds have been explored for their therapeutic properties. They are involved in the formation of biologically active molecules, including isocoumarins and indoles, which exhibit various pharmacological activities. The ability to modify these compounds through synthetic pathways enhances their potential as drug candidates .

Case Study: Chiral Recognition

Research has shown that cyclic α-hydroxy carbonyl compounds exhibit chiral recognition properties. These findings are significant for developing enantioselective synthesis methods that can produce specific chiral drugs more efficiently .

Eigenschaften

Molekularformel |

CHO2 |

|---|---|

Molekulargewicht |

45.017 g/mol |

InChI |

InChI=1S/CHO2/c2-1-3/h(H,2,3) |

InChI-Schlüssel |

ORTFAQDWJHRMNX-UHFFFAOYSA-N |

SMILES |

[C](=O)O |

Kanonische SMILES |

[C](=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.